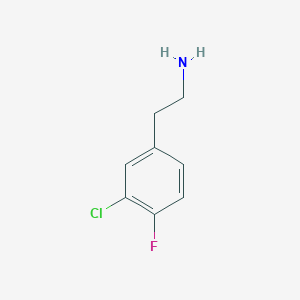
2-(3-Chloro-4-fluorophenyl)ethanamine
Cat. No. B1322412
Key on ui cas rn:
244194-67-0
M. Wt: 173.61 g/mol
InChI Key: FJYXMCYYPFAUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133158B2
Procedure details


To a solution of (3-chloro-4-fluoro-phenyl)-acetonitrile (1 g, 5.9 mmol) in THF (30 mL) was slowly added BH3-THF (8.26 ml). After the addition, the reaction mixture was heated to reflux for 3 hours. MeOH was added to quench the reaction and volatiles were removed under reduced pressure. The crude product was first dissolved in aq. HCl solution (30 mL) and impurities were removed by exaction with EtOAc (2×30 mL). The pH of the aqueous solution was adjusted to 8 using K2CO3 and the mixture was then extracted with DCM (3×30 mL). The combined organic layers were then washed with brine, dried with anhy. Na2SO4, filtered and concentrated in vacuo to give the title compound (570 mg, 55.8%) as an oil.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[F:8].B.C1COCC1.CO>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1F)CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
8.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction and volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was first dissolved in aq. HCl solution (30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
impurities were removed by exaction with EtOAc (2×30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was then extracted with DCM (3×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried with anhy
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Na2SO4, filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1F)CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 570 mg | |
| YIELD: PERCENTYIELD | 55.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

